4-Tert-butyl-1,2,3-thiadiazol-5-amine
Description
Significance of Heterocyclic Amines in Contemporary Chemical Synthesis
Heterocyclic amines are a class of organic compounds characterized by a heterocyclic ring containing at least one nitrogen atom. nih.gov These compounds are of paramount importance in both biological and synthetic chemistry. nih.govisres.org Many natural products, including alkaloids and vitamins, feature heterocyclic amine cores. nih.gov In the realm of synthetic chemistry, they serve as versatile building blocks and intermediates for the construction of complex molecules with desired functionalities. mdpi.com The basicity and nucleophilicity of the nitrogen atom(s) within the ring, influenced by factors such as ring size, aromaticity, and substituent effects, dictate their reactivity and utility in a wide array of chemical transformations. mdpi.com
The Unique Role of the 1,2,3-Thiadiazole (B1210528) Scaffold in Chemical Research
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two adjacent nitrogen atoms. This scaffold is a subject of considerable research interest due to its presence in a variety of biologically active compounds. nist.gov The 1,2,3-thiadiazole moiety is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. nist.gov Derivatives of 1,2,3-thiadiazole have been investigated for a wide spectrum of bioactivities, including potential applications as anticancer, antiviral, antifungal, and insecticidal agents. nist.gov
The synthesis of the 1,2,3-thiadiazole ring is often achieved through methods like the Hurd-Mori synthesis, which involves the reaction of a hydrazone derivative with thionyl chloride. chemscene.com This and other synthetic strategies allow for the introduction of various substituents onto the thiadiazole core, enabling the fine-tuning of its physicochemical and biological properties.
Scope and Research Trajectories of 4-Tert-butyl-1,2,3-thiadiazol-5-amine
While the broader class of 1,2,3-thiadiazoles has been extensively studied, specific research on this compound (CAS Number: 160252-34-6) is not widely available in publicly accessible scientific literature. chemscene.comresearchgate.netguidechem.com Its existence is confirmed by its CAS number and availability from chemical suppliers. chemscene.comresearchgate.netguidechem.com
The research trajectories for this compound can be inferred from studies on analogous structures. The presence of the tert-butyl group, a bulky and electron-donating substituent, at the 4-position is expected to influence the compound's steric and electronic properties. This could impact its reactivity, solubility, and biological interactions compared to other 4-substituted-1,2,3-thiadiazol-5-amines.
Future research on this compound would likely involve:
Detailed Synthesis and Characterization: Development and optimization of synthetic routes to obtain the compound in good yield and purity, followed by comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to fully characterize its structure.
Investigation of Physicochemical Properties: Determination of properties such as melting point, boiling point, solubility, and pKa to build a complete profile of the compound.
Exploration of Reactivity: Studying its behavior in various chemical reactions to understand the influence of the tert-butyl and amine groups on the reactivity of the thiadiazole ring.
Biological Screening: Evaluating its potential biological activities, drawing parallels from the known activities of other substituted 1,2,3-thiadiazoles.
Data on this compound and Related Compounds
Due to the limited specific data for this compound, the following tables include available information for the target compound and comparative data for structurally related compounds to provide a broader context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 160252-34-6 | chemscene.comresearchgate.netguidechem.com |
| Molecular Formula | C₆H₁₁N₃S | chemscene.com |
| Molecular Weight | 157.24 g/mol | chemscene.com |
Table 2: Spectroscopic Data for a Structurally Related Compound: 2-Amino-5-tert-butyl-1,3,4-thiadiazole Note: This data is for an isomeric compound and is provided for comparative purposes.
| Spectroscopic Data | Value | Source |
|---|---|---|
| Melting Point | 183-187 °C | sigmaaldrich.com |
| IR Spectrum (Gas Phase) | Available in NIST WebBook | nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylthiadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-6(2,3)4-5(7)10-9-8-4/h7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEYELKFQLTQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Tert Butyl 1,2,3 Thiadiazol 5 Amine and Its Analogs
Established Synthetic Routes to 1,2,3-Thiadiazole-5-amines
Traditional methods for forming the 1,2,3-thiadiazole (B1210528) ring system have been well-documented and provide reliable, if sometimes harsh, routes to these compounds.
The construction of the 1,2,3-thiadiazole ring system frequently involves the cyclization of a linear precursor containing the necessary carbon, nitrogen, and sulfur atoms.
One of the most prominent methods is the Hurd-Mori synthesis , which involves the reaction of a hydrazone derivative with thionyl chloride (SOCl₂). researchgate.netmdpi.com In this approach, a ketone or aldehyde is first condensed with a hydrazine, such as semicarbazide (B1199961) or tosylhydrazine, to form the corresponding hydrazone. mdpi.com This intermediate then undergoes cyclization upon treatment with thionyl chloride to yield the 1,2,3-thiadiazole ring. mdpi.comgoogle.com For the synthesis of the title compound, pinacolone (B1678379) would be the logical starting ketone to introduce the tert-butyl group at the C4 position. The reaction of ketones with semicarbazide to form semicarbazones, which are then cyclized using thionyl chloride, is an effective pathway to substituted 1,2,3-thiadiazoles. google.com
A more direct route to 5-amino-1,2,3-thiadiazoles involves the reaction of an α-diazoacetonitrile with a source of sulfur. google.com A patented industrial process describes bringing a diazoacetonitrile, substituted with an alkyl or aryl group, into contact with hydrogen sulfide (B99878) (H₂S) in the presence of a base, or with a salt of hydrogen sulfide. google.com This method directly incorporates the C4-substituent and the C5-amine group with high regiochemical certainty, defined by the structure of the starting diazoacetonitrile.
Another established pathway utilizes 2-cyanothioacetamides as C-C-S building blocks. acs.org Under diazo transfer conditions using sulfonyl azides and a base in an aprotic solvent, these precursors cyclize to produce 5-amino-4-cyano-1,2,3-thiadiazoles. acs.org
While thiosemicarbazides are common precursors in thiadiazole synthesis, their cyclization typically leads to the formation of the 1,3,4-thiadiazole (B1197879) isomer, not the 1,2,3-isomer. nih.govnih.govencyclopedia.pub The reaction of thiosemicarbazide (B42300) with various reagents like acetyl chloride or in the presence of polyphosphate ester (PPE) reliably produces 2-amino-1,3,4-thiadiazoles. nih.govencyclopedia.pub Therefore, this route is generally not suitable for preparing 1,2,3-thiadiazole-5-amines.
| Method Name | Key Precursors | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Hurd-Mori Synthesis | Ketone-derived hydrazones (e.g., semicarbazones, tosylhydrazones) | Thionyl chloride (SOCl₂) | 4-Substituted-1,2,3-thiadiazoles | researchgate.netmdpi.comgoogle.com |
| Diazoacetonitrile Cyclization | α-Substituted diazoacetonitrile | Hydrogen sulfide (H₂S) + Base | 4-Substituted-1,2,3-thiadiazol-5-amines | google.com |
| Cyanothioacetamide Cyclization | 2-Cyanothioacetamide | Sulfonyl azide, Base | 5-Amino-4-cyano-1,2,3-thiadiazoles | acs.org |
An alternative to building the ring from scratch is to introduce the desired amine functionality onto a pre-formed 1,2,3-thiadiazole nucleus. This approach often relies on the substitution of a suitable leaving group at the C5 position.
Direct amination of an unsubstituted thiadiazole ring is challenging due to the electron-rich nature of the aromatic system. nih.gov However, nucleophilic aromatic substitution (SNAr) becomes feasible when a good leaving group, such as a halide, is present on the ring. wikipedia.orglibretexts.org The reaction is further facilitated by electron-withdrawing groups that activate the ring toward nucleophilic attack. wikipedia.orglibretexts.org Therefore, a 4-tert-butyl-5-halo-1,2,3-thiadiazole could serve as a precursor, reacting with an amine source like ammonia (B1221849) or morpholine (B109124) to yield the C5-aminated product. researchgate.net One patent refers to a process of forming a 1,2,3-thiadiazole followed by amination of the product, supporting the viability of this functionalization strategy. google.com
Modern cross-coupling reactions offer powerful tools for C-N bond formation. The Buchwald-Hartwig amination , a palladium-catalyzed coupling of amines with aryl halides, is a highly versatile method for synthesizing aryl amines. wikipedia.orglibretexts.org While widely developed for other aromatic systems, its principles are applicable to heteroaromatic halides. wikipedia.org This reaction could be a potential strategy for coupling an amine with a 5-halo-1,2,3-thiadiazole, representing a modern approach to functionalizing the pre-formed ring. nih.govmdpi.com
Novel and Green Synthetic Approaches for Thiadiazole-Amine Scaffolds
Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.com
A Ugi four-component reaction (U-4CR) has been reported for the synthesis of 5-methyl substituted 1,2,3-thiadiazole derivatives. mdpi.com This reaction typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid component, with a substituted thiadiazole participating as one of the components to build a more complex molecule. mdpi.com
Another reported MCR for this ring system is a three-component I₂/DMSO-mediated cross-coupling cyclization . mdpi.com This reaction uses enaminones, elemental sulfur, and tosylhydrazine to produce 5-acyl-1,2,3-thiadiazoles in a transition-metal-free process. mdpi.com
The use of ultrasound irradiation to promote chemical reactions, a field known as sonochemistry, is a key technique in green chemistry. The physical phenomenon of acoustic cavitation generates intense local heating and pressure, which can dramatically accelerate reaction rates. encyclopedia.pub This often leads to higher yields, shorter reaction times, and purer products compared to conventional methods. acs.orglibretexts.org
Ultrasound has been successfully applied to the synthesis of various nitrogen- and sulfur-containing heterocycles, including thiazoles, thiadiazines, and triazoles. acs.orglibretexts.org For example, ultrasound-assisted synthesis has been used for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, demonstrating its utility in forming five-membered rings. Given its proven benefits, applying sonication to established cyclization methods like the Hurd-Mori synthesis or the diazoacetonitrile cyclization presents a promising green strategy for the efficient production of 4-tert-butyl-1,2,3-thiadiazol-5-amine and its analogs.
Regioselectivity and Stereoselectivity in the Synthesis of Substituted 1,2,3-Thiadiazoles
For an achiral, aromatic molecule like this compound, stereoselectivity is not a concern for the synthesis of the heterocyclic core itself. However, regioselectivity —the control of the position of substituents on the ring—is of paramount importance.
The choice of synthetic route has a profound impact on the regiochemical outcome.
In the Hurd-Mori synthesis , starting with an unsymmetrical ketone can lead to a mixture of regioisomers. The regioselectivity of the functionalization is highly dependent on the starting materials. mdpi.com For example, using a precursor like 2-oxoallobetulin was reported to result in functionalization primarily at the C-3 position. mdpi.com To achieve a single, desired isomer such as the 4-tert-butyl derivative, it is crucial to use a symmetrical ketone or a precursor where the regiochemistry is already fixed, such as the tosylhydrazone derived from pinacolone (3,3-dimethyl-2-butanone).
The diazoacetonitrile cyclization method offers excellent regiocontrol. google.com The structure of the final product is directly determined by the starting α-substituted diazoacetonitrile. To synthesize this compound, one would start with α-tert-butyldiazoacetonitrile, ensuring the tert-butyl group is placed at C4 and the amine at C5.
Reagent control can also dictate regioselectivity. In syntheses of related heterocycles, changing the cyclization agent (e.g., from EDC·HCl to p-TsCl) has been shown to completely switch the reaction pathway, leading to different isomeric products from the same intermediate. This principle highlights how reaction conditions can be fine-tuned to favor the formation of a specific regioisomer. Furthermore, factors such as the choice of solvent and the nature of protecting groups on the precursors can also influence the regiochemical outcome of cyclization reactions. mdpi.comnih.gov
Mechanistic Investigations and Reactivity of 4 Tert Butyl 1,2,3 Thiadiazol 5 Amine
Reaction Pathways of the Amine Group (at C5)
The amine group attached to the C5 carbon of the thiadiazole ring is a primary site for chemical modification. Its reactivity is analogous to that of other amino-substituted heterocyclic systems, where the nitrogen atom acts as a nucleophile. nih.govnih.gov
The lone pair of electrons on the nitrogen atom of the C5-amine group imparts nucleophilic character, making it susceptible to attack by a variety of electrophiles. This reactivity allows for the synthesis of a wide array of derivatives. The amine's nucleophilicity is influenced by the electronic properties of the thiadiazole ring. nih.gov Derivatization reactions are crucial for modulating the compound's physicochemical properties and for building more complex molecular architectures.
The ambient nucleophilicity of aminothiadiazoles can lead to electrophilic attack on both the exocyclic amine and the ring nitrogen atoms. nih.gov Common derivatization strategies involve reactions with acylating agents, alkylating agents, and sulfonyl chlorides, leading to the formation of amides, secondary or tertiary amines, and sulfonamides, respectively.
Table 1: Potential Derivatization Reactions of the Amine Group
| Reaction Type | Electrophile Example | Product Type |
|---|---|---|
| Acylation | Acid Chlorides, Anhydrides | Amide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Condensation | Aldehydes, Ketones | Imine (Schiff Base) |
Amidation: The reaction of the C5-amine with carboxylic acid derivatives, such as acid chlorides or anhydrides, is a fundamental transformation that yields the corresponding N-acylated products (amides). This reaction proceeds via a nucleophilic acyl substitution mechanism. Such amide-functionalized heterocycles are common motifs in medicinal chemistry. nih.gov For instance, various 2-amido-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their biological activities. nih.gov
Imine Formation: The C5-amine group can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov This reaction typically requires acid catalysis and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. The formation of imines from 2-amino-1,3,4-thiadiazole (B1665364) has been used to generate novel compounds with potential antimicrobial properties. researchgate.net
Electrophilic and Nucleophilic Substitutions on the Thiadiazole Ring (at C4)
While the C5 position is occupied by the amine group, the C4 position, bearing the tert-butyl group, is another potential site for reaction. The electron-deficient nature of the thiadiazole ring generally makes it susceptible to nucleophilic attack. nih.govresearchgate.net
Studies on related 1,2,3-thiadiazole (B1210528) systems have shown that the C4 position can be functionalized. For example, 4-phenyl-1,2,3-thiadiazole (B1662399) can be deprotonated at the C5 position by a strong base, but its isomer, 5-phenyl-1,2,3-thiadiazole, can be lithiated at the C4 position and subsequently alkylated. cdnsciencepub.com Furthermore, nucleophilic aromatic substitution of leaving groups, such as bromine, at the C4 position of fused 1,2,3-thiadiazole systems has been successfully demonstrated. researchgate.net Direct electrophilic substitution on the carbon atoms of the thiadiazole ring is generally difficult due to the ring's low electron density. researchgate.net
The reactivity of the thiadiazole ring is heavily influenced by its substituents. nih.gov In 4-tert-butyl-1,2,3-thiadiazol-5-amine, two key groups are present:
Tert-butyl group (at C4): This bulky, electron-donating alkyl group increases the electron density at the C4 carbon, potentially making it slightly more susceptible to electrophilic attack compared to an unsubstituted ring, although such reactions are still unfavorable. Its steric bulk can hinder the approach of reagents to the C4 position.
Amine group (at C5): As a strong electron-donating group, the amino substituent significantly increases the electron density of the heterocyclic ring, which could facilitate electrophilic substitution. However, electrophiles are more likely to react at the nucleophilic amine itself.
In nucleophilic substitution reactions where a leaving group is present at C4, the electron-donating nature of both the tert-butyl and amino groups would typically decrease the ring's electrophilicity, making the substitution more difficult compared to a ring with electron-withdrawing substituents. acs.org For example, the presence of an electron-deficient phenyl group on a related heterocycle was found to inhibit intramolecular N-S bond formation. acs.org
Ring Transformations and Rearrangement Mechanisms
The 1,2,3-thiadiazole ring is known for its propensity to undergo ring-cleavage and rearrangement reactions, often initiated by heat, light, or base. researchgate.nete-bookshelf.de These transformations can lead to a variety of other acyclic and heterocyclic structures.
A characteristic reaction of 1,2,3-thiadiazoles is the extrusion of molecular nitrogen (N₂) to form highly reactive intermediates like thiirenes and thioketenes. e-bookshelf.dethieme-connect.de
Wolff Rearrangement: The thermal or photochemical decomposition of 1,2,3-thiadiazoles can lead to α-diazothiocarbonyl compounds, which can then undergo a Wolff-type rearrangement. researchgate.netthieme-connect.de In the classic Wolff rearrangement, an α-diazocarbonyl compound rearranges to form a ketene (B1206846) intermediate, which can be trapped by various nucleophiles. wikipedia.org This pathway provides a route from 1,2,3-thiadiazoles to carboxylic acid derivatives. wikipedia.org
Thiadiazole-Triazole Interconversion: Ring transformation of 1,2,3-thiadiazoles into 1,2,3-triazoles has been observed under certain conditions. For example, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) reacts with various primary amines to yield 1,2,3-triazole-4-thiocarboxamides. thieme-connect.decapes.gov.br This rearrangement involves the amine displacing the C5-chloro group, followed by a ring-opening and re-cyclization sequence.
Table 2: Key Rearrangement Pathways of the 1,2,3-Thiadiazole Ring
| Reaction Type | Conditions | Key Intermediate(s) | Final Product Type |
|---|---|---|---|
| Base-Catalyzed Decomposition | Strong Base (e.g., n-BuLi) | Alkynethiolate | Alkynyl Thioether |
| Thermal/Photochemical Decomposition | Heat or UV Light | Thiirene, Thioketene | Various Sulfur Compounds |
| Wolff-Type Rearrangement | Heat or UV Light | α-Diazothioketone, Thio-ketene | Thio-carboxylic Acid Derivatives |
| Thiadiazole-Triazole Interconversion | Reaction with Amines | - | 1,2,3-Triazole Derivatives |
Formation of Fused and Polycyclic Heterocyclic Systems utilizing the Thiadiazole Scaffold
The substituted thiadiazole ring is a valuable building block for constructing more complex fused and polycyclic heterocyclic systems. mdpi.com These larger structures are of significant interest in medicinal and materials chemistry. The general strategy involves introducing reactive functional groups onto the thiadiazole core, which can then participate in a subsequent cyclization reaction with a suitable partner molecule.
For instance, amino-thiadiazoles can be used to construct fused triazolo-thiadiazole systems. nih.gov In a common approach, a 2-amino-1,3,4-thiadiazole is reacted with a reagent that can cyclize by involving both the exocyclic amine and a ring nitrogen. nih.gov Similarly, thiadiazoles functionalized with mercapto groups can be used to synthesize fused thiazino-quinoline systems. researchgate.net While these examples involve other thiadiazole isomers, the principle applies directly to derivatives of this compound, where the C5-amine group can serve as a handle for annulation reactions to build fused ring systems like pyrimido[4,5-d] cdnsciencepub.comresearchgate.netnih.govthiadiazoles or triazolo[4,5-d] cdnsciencepub.comresearchgate.netnih.govthiadiazoles.
Table 3: Examples of Fused Heterocyclic Systems Derived from Thiazole (B1198619)/Triazole Precursors
| Precursor Scaffold | Fused System | Reference |
|---|---|---|
| 1,3,4-Thiadiazole (B1197879) | cdnsciencepub.come-bookshelf.denih.govTriazolo[3,4-b] cdnsciencepub.comresearchgate.nete-bookshelf.dethiadiazole | nih.gov |
| 1,2,4-Triazole | cdnsciencepub.come-bookshelf.denih.govTriazolo cdnsciencepub.comresearchgate.netthiazinoquinoline | researchgate.net |
| 1,2,3-Thiadiazole | Benzo[1,2-d:4,5-d']bis( cdnsciencepub.comresearchgate.netnih.govthiadiazole) | researchgate.net |
Advanced Spectroscopic Characterization and Structural Analysis
X-ray Crystallographic Studies of 4-Tert-butyl-1,2,3-thiadiazol-5-amine and its Derivatives
These studies reveal that the thiadiazole ring system can adopt various spatial orientations with respect to its substituents. In one derivative, the crystal structure belongs to the triclinic space group P1, while another is in the orthorhombic space group Pna2(1). iastate.edu The dihedral angle between the thiadiazole ring and other ring systems within the molecule is a key conformational parameter. For example, in 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, a related heterocyclic system, the dihedral angle between the triazole and thiazole (B1198619) rings is 64.35 (7)°. nih.govsapub.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.464(2) |
| b (Å) | 10.192(2) |
| c (Å) | 11.757(2) |
| α (°) | 68.48(3) |
| β (°) | 76.31(3) |
| γ (°) | 80.86(3) |
| V (ų) | 2024.6(10) |
| Z | 2 |
| Data is for N-(tert-butyl)-N'-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. iastate.edu |
The solid-state packing of these molecules is significantly influenced by a network of intermolecular interactions. Hydrogen bonds are particularly prominent, especially with the presence of the amino group. In the crystal structure of 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, intermolecular N-H···N hydrogen bonds link the molecules into a two-dimensional network. nih.govsapub.org Similarly, in a derivative of N-(tert-butyl)-N'-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide, three intermolecular hydrogen bonds of the types N(1)-H(2)···N(6), C(4)-H(4B)···O(2), and C(17)-H(17)···N(3) are observed. iastate.edu
Conformational analysis in the solid state reveals that the rings within these molecules are often non-planar. nih.gov The tert-butyl group, due to its steric bulk, significantly influences the local conformation. It typically adopts a staggered conformation to minimize steric strain with the adjacent thiadiazole ring. rsc.org The orientation of the amino group relative to the thiadiazole ring is also a key conformational feature. The planarity of the thiadiazole ring itself can be influenced by the nature of its substituents. While the 1,3,4-thiadiazole (B1197879) ring is noted to have a near-planar geometry, the 1,2,3-thiadiazole ring in some derivatives shows deviations from planarity. rsc.org
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. Studies on 1,2,3-thiadiazole derivatives have revealed characteristic fragmentation patterns. rsc.org
A primary and highly characteristic fragmentation pathway for 1,2,3-thiadiazoles is the elimination of a molecule of dinitrogen (N₂) from the molecular ion. nih.govrsc.org This is often the initial fragmentation step, preceding the fragmentation of the substituents. rsc.org The resulting radical cation then undergoes further fragmentation.
For aminothiadiazoles, the fragmentation can be complex, involving multiple cleavage modes and skeletal rearrangements. nih.gov The presence of the tert-butyl group introduces its own characteristic fragmentation, typically the loss of a methyl radical (•CH₃) or an isobutylene (B52900) molecule.
In the case of "this compound", the expected fragmentation pathways under electron ionization (EI) would likely involve:
Loss of N₂: [M]⁺˙ → [M - N₂]⁺˙
Loss of a methyl radical from the tert-butyl group: [M]⁺˙ → [M - CH₃]⁺
Subsequent fragmentation of the [M - N₂]⁺˙ ion: This can involve ring opening and further loss of small molecules or radicals.
Electrospray ionization (ESI) mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can provide even more detailed structural information and can be used to differentiate between isomers, such as 1,2,3-thiadiazoles and 1,2,3-triazoles, by their distinct fragmentation patterns. nih.gov
| Ion | Proposed Formula | m/z (calculated) |
| [M]⁺˙ | C₆H₁₁N₃S⁺˙ | 157.0674 |
| [M - N₂]⁺˙ | C₆H₁₁S⁺˙ | 129.0581 |
| [M - CH₃]⁺ | C₅H₈N₃S⁺ | 142.0439 |
| [M - N₂ - C₄H₈]⁺˙ | C₂H₃S⁺˙ | 59.9956 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)
Advanced NMR spectroscopy techniques are fundamental for the detailed structural elucidation of "this compound" in solution and in the solid state.
One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of the protons and carbons. For thiadiazole derivatives, the chemical shifts of the ring carbons are characteristic. For example, in 1,2,3-thiadiazoles, the carbon atoms of the heterocyclic ring resonate at specific chemical shifts that can be compared with calculated values to confirm the structure. capes.gov.br
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives.
HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. semanticscholar.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton and assigning quaternary carbons. semanticscholar.orgnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the preferred conformation and stereochemistry of the molecule in solution. nih.gov
Solid-State NMR (ssNMR) offers a powerful method for characterizing the structure of materials in their solid form, providing a bridge between crystallographic data and solution-state NMR. For heterocyclic compounds, ¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test," allowing for the clear differentiation of isomers based on which carbon atoms are directly bonded to nitrogen. iastate.edunih.gov This is particularly useful when single crystals for X-ray diffraction are not available. iastate.edu ¹⁵N ssNMR can also provide sensitive information about the electronic structure at the nitrogen centers. acs.org
| NMR Technique | Information Obtained |
| ¹H NMR | Chemical environment of protons, multiplicity, and coupling constants. |
| ¹³C NMR | Number and chemical environment of carbon atoms. |
| DEPT | Differentiation of CH, CH₂, and CH₃ groups. |
| HMQC/HSQC | Correlation of directly bonded ¹H and ¹³C nuclei. semanticscholar.orgnih.gov |
| HMBC | Long-range ¹H-¹³C correlations for skeletal connectivity. semanticscholar.orgnih.gov |
| NOESY | Through-space correlations for conformational analysis. nih.gov |
| Solid-State NMR | Structural information in the solid state, isomer differentiation. iastate.edunih.gov |
The presence of the bulky tert-butyl group can lead to restricted rotation around the C-C bond connecting it to the thiadiazole ring. This dynamic process can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at variable temperatures, it is possible to observe the coalescence of signals as the rate of rotation changes. nih.gov From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.govsikhcom.net
Similarly, other dynamic processes, such as proton exchange in the amino group or potential tautomerism, can be investigated using variable temperature NMR and specialized techniques like saturation transfer experiments. These studies provide a deeper understanding of the molecule's conformational flexibility and reactivity.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful tool for identifying functional groups and probing intermolecular interactions such as hydrogen bonding. The vibrational spectrum of this compound is expected to be a composite of the vibrational modes of the tert-butyl substituent, the 1,2,3-thiadiazole ring, and the 5-amino group.
Functional Group Analysis:
The tert-butyl group gives rise to characteristic vibrational bands. The C-H stretching vibrations of the methyl groups within the tert-butyl moiety are anticipated in the 2970-2860 cm⁻¹ region. Additionally, characteristic C-H deformation modes for the tert-butyl group are expected around 1462 cm⁻¹ and 1365 cm⁻¹. researchgate.net The skeletal vibrations of the C-C bonds within the tert-butyl group typically appear in the 1250-1200 cm⁻¹ range. researchgate.net
The amino group (-NH₂) is expected to exhibit N-H stretching vibrations in the region of 3400-3200 cm⁻¹. In the solid state or in concentrated solutions, the presence of two distinct bands in this region would correspond to the asymmetric and symmetric stretching modes, respectively. The position and shape of these bands are highly sensitive to hydrogen bonding. The N-H deformation or scissoring mode is typically observed in the 1660-1520 cm⁻¹ range. researchgate.net
The 1,2,3-thiadiazole ring vibrations are more complex and involve coupled stretching and bending modes of the C=N, N=N, C-S, and N-S bonds. Based on studies of related thiadiazole derivatives, the ring stretching vibrations are expected to appear in the 1600-1300 cm⁻¹ region. The C-S stretching vibration is often found in the 850-600 cm⁻¹ range.
Hydrogen Bonding Interactions:
The presence of the amino group facilitates the formation of intermolecular hydrogen bonds of the N-H···N type, where the amino group of one molecule interacts with a nitrogen atom of the thiadiazole ring of a neighboring molecule. researchgate.net This type of interaction is a critical factor in the solid-state packing of the molecule. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower wavenumbers) of the N-H stretching bands in the IR spectrum. In some cases, C-H···O or C-H···N hydrogen bonds have also been observed in related heterocyclic systems, which can further influence the vibrational spectrum. rsc.org The strength and nature of these hydrogen bonds can be inferred from the magnitude of the frequency shifts.
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Asymmetric N-H Stretch | Amino | ~3400 | Medium | Weak |
| Symmetric N-H Stretch | Amino | ~3300 | Medium | Weak |
| Asymmetric C-H Stretch | tert-Butyl | ~2960 | Strong | Strong |
| Symmetric C-H Stretch | tert-Butyl | ~2870 | Medium | Strong |
| N-H Scissoring | Amino | 1660-1520 | Medium-Strong | Weak |
| Ring Stretching | 1,2,3-Thiadiazole | 1600-1300 | Medium-Strong | Medium |
| Asymmetric C-H Bending | tert-Butyl | ~1462 | Strong | Medium |
| Symmetric C-H Bending | tert-Butyl | ~1365 | Strong | Medium |
| Skeletal C-C Stretch | tert-Butyl | 1250-1200 | Medium | Medium |
| C-S Stretch | 1,2,3-Thiadiazole | 850-600 | Medium | Strong |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions
Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic structure and excited-state properties of a molecule. The electronic transitions in this compound will be dominated by the chromophoric 1,2,3-thiadiazole ring and influenced by the amino and tert-butyl substituents.
Electronic Absorption:
The electronic absorption spectrum is expected to show bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the thiadiazole ring. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to a π* antibonding orbital. For related thiadiazole systems, absorption bands corresponding to π-π* transitions have been observed in the UV region. nih.gov The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
Fluorescence Spectroscopy:
While not all heterocyclic compounds are fluorescent, many thiadiazole derivatives exhibit interesting emissive properties. researchgate.net The fluorescence of this compound would originate from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would be sensitive to the molecular environment, including solvent polarity and the presence of hydrogen bonding interactions. In some thiadiazole derivatives, dual fluorescence has been observed, which can be attributed to phenomena such as excited-state intramolecular proton transfer (ESIPT) or the formation of different excited-state species. doi.org
Table 2: Predicted Electronic Absorption and Emission Properties for this compound
| Spectroscopic Property | Electronic Transition | Predicted Wavelength Range (nm) | Notes |
| Absorption (λmax) | π → π | 250-350 | High intensity, influenced by solvent polarity. |
| Absorption (λmax) | n → π | > 300 | Low intensity, may be obscured by π → π* bands. |
| Emission (λem) | S₁ → S₀ (Fluorescence) | 350-500 | Stokes shift dependent on molecular rigidity and environment. |
Theoretical and Computational Chemistry Studies of 4 Tert Butyl 1,2,3 Thiadiazol 5 Amine
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular and electronic structure of organic compounds. core.ac.ukacs.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For 4-Tert-butyl-1,2,3-thiadiazol-5-amine, methods like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate a wide range of properties. core.ac.uknih.gov Such calculations reveal key parameters including bond lengths, bond angles, and dihedral angles, which demonstrate the planarity of the thiadiazole ring. acs.org
The ground-state optimized structure serves as the foundation for further analysis, including vibrational frequency calculations to confirm that the geometry represents a true energy minimum on the potential energy surface. core.ac.uk These computational tools provide a detailed picture of the molecule's electronic landscape, which is essential for predicting its stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. core.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are critical in determining how a molecule interacts with other species. core.ac.uk The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. acs.org
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a quantitative basis for predicting chemical behavior.
Global Reactivity Descriptors:
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. acs.org |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation of the electron cloud. |
| Chemical Softness (S) | 1/η | Indicator of higher reactivity. |
| Electrophilicity Index (ω) | μ2/2η (where μ = -χ) | Measures the propensity to act as an electrophile. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms.
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green Regions: Represent neutral or near-zero potential.
For this compound, the MEP map would likely show significant negative potential (red) around the nitrogen atoms of the thiadiazole ring and the nitrogen of the exocyclic amino group, identifying them as the primary sites for electrophilic interaction and hydrogen bond acceptance. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the amino group, marking them as sites for nucleophilic attack and hydrogen bond donation.
The 1,2,3-thiadiazole (B1210528) ring is an aromatic heterocyclic system. wikipedia.orgmdpi.com Its aromaticity arises from the cyclic arrangement of p-orbitals containing delocalized π-electrons, which imparts significant thermodynamic stability to the ring. The degree of aromaticity can be quantified using several computational indices.
Common Aromaticity Indices:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic structure.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) or above the ring plane (NICS(1)). A negative NICS value is a hallmark of aromaticity, indicating a diatropic ring current induced by an external magnetic field.
Computational studies on related thiadiazole systems confirm their aromatic character. researchgate.netresearchgate.net For this compound, these indices would quantify the extent of π-electron delocalization within the five-membered ring, confirming its aromatic nature and the influence of the tert-butyl and amino substituents on the electronic structure.
| Aromaticity Index | Typical Value for Aromatic Thiadiazoles | Interpretation |
|---|---|---|
| HOMA | > 0.5 | Indicates significant aromatic character based on bond length uniformity. researchgate.net |
| NICS(0) | Negative (e.g., -5 to -10 ppm) | Indicates a diatropic ring current, a key feature of aromaticity. |
| NICS(1) | Negative (e.g., -8 to -15 ppm) | Measures the ring current above the molecular plane, often a more reliable indicator. |
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transition states. By locating the transition state structure—the maximum energy point along the minimum energy path of a reaction—the activation energy barrier can be calculated. acs.org A high energy barrier suggests a slow or unfavorable reaction, while a low barrier indicates a more facile process.
For this compound, this type of analysis could be applied to study various potential reactions, such as electrophilic substitution on the ring or reactions involving the amino group. For instance, calculations could elucidate the mechanism of tautomerization between the amino and the less stable imino form. Studies on similar amino-thiadiazole compounds have calculated the energy barrier for such conversions, indicating that the amino tautomer is significantly more stable. acs.orgnih.gov This analysis provides a theoretical foundation for understanding the compound's reactivity and predicting its most likely transformation pathways.
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Phenomena
Non-covalent interactions, particularly hydrogen bonds, play a decisive role in determining the supramolecular structure, crystal packing, and physical properties of molecules. This compound possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the ring nitrogen atoms), making it capable of forming robust intermolecular hydrogen bonds. nih.gov
Computational methods can identify and quantify these interactions.
NCI analysis visualizes regions of both attractive (like hydrogen bonds) and repulsive non-covalent interactions within a molecule or between molecules.
Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and quantify the stabilization energy associated with a specific donor-acceptor interaction, such as a hydrogen bond. nih.gov
In the solid state, it is predicted that molecules of this compound would form centrosymmetric dimers or extended networks linked by N-H···N hydrogen bonds. nih.govnih.gov Computational studies on analogous structures have calculated the interaction energies for these hydrogen bonds to be significant, confirming their importance in stabilizing the crystal lattice. nih.gov
| Interaction Type | Donor | Acceptor | Predicted Geometry |
|---|---|---|---|
| Intermolecular Hydrogen Bond | Amino Group (N-H) | Ring Nitrogen (N) | Formation of dimers or 2D networks in the crystal lattice. nih.gov |
Molecular Dynamics Simulations for Adsorption and Self-Assembly in Material Interfaces (Non-Biological Contexts)
While quantum chemical calculations excel at describing the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on a classical force field, providing insights into dynamic processes.
In a non-biological context, MD simulations could be employed to study the interaction of this compound with various material interfaces. Potential applications include:
Adsorption on Surfaces: Simulating the adsorption of the molecule onto metal or polymer surfaces to understand its potential as a corrosion inhibitor or a surface modifier. The simulations would reveal the preferred orientation of the molecule on the surface and the nature of the binding interactions.
Self-Assembly: Investigating the spontaneous organization of multiple molecules into ordered structures, such as self-assembled monolayers (SAMs) on a substrate. This behavior would be driven by the intermolecular hydrogen bonding and other non-covalent forces identified through quantum chemical calculations.
These simulations can predict macroscopic properties based on molecular-level behavior, bridging the gap between theoretical calculations and real-world material applications.
Applications in Advanced Materials and Chemical Synthesis
Role as a Synthetic Intermediate for Complex Molecular Architectures
The presence of a reactive primary amine directly attached to the thiadiazole core makes 4-tert-butyl-1,2,3-thiadiazol-5-amine a potent synthetic intermediate. This functionality serves as a handle for introducing the unique 1,2,3-thiadiazole (B1210528) moiety into larger, more complex molecular frameworks, enabling the construction of novel chemical entities with tailored properties.
The primary amino group of this compound allows it to act as a monomer in polycondensation reactions. In principle, it can react with difunctional carboxylic acid derivatives, such as diacyl chlorides, to form novel polyamides. The incorporation of the 1,2,3-thiadiazole ring directly into the polymer backbone would impart unique characteristics. Heterocyclic rings are known to enhance the thermal stability and modify the electronic properties of polymers.
The synthesis of polyamides from diamines and diacid chlorides is a well-established method for creating high-performance materials. scielo.br While the polymerization of this compound itself is not specifically reported, the solid-phase synthesis of polyamides containing other nitrogen-based heterocycles like pyrrole (B145914) and imidazole (B134444) has been thoroughly described, demonstrating the feasibility of incorporating such rings into polymer chains. caltech.edu
The most significant contribution of the 4-tert-butyl substituent would be its influence on the physical properties of the resulting polymers. Key anticipated effects include:
Enhanced Solubility: The bulky, non-polar tert-butyl group would disrupt the intermolecular chain packing and hydrogen bonding that typically render aromatic polyamides insoluble. This could lead to polymers that are processable from common organic solvents, a major advantage for material fabrication.
Altered Morphology: The steric hindrance provided by the tert-butyl group would likely result in amorphous polymers with a lower degree of crystallinity. This can affect mechanical properties, such as increasing flexibility and lowering the glass transition temperature compared to more planar analogues. The anionic polymerization of other monomers containing tert-butyl groups, such as tert-butyl-carboxylate-activated aziridine, highlights the role of this functional group in controlling polymer structure. mdpi.com
Thiadiazoles are recognized as versatile building blocks in synthetic organic chemistry, used to construct a wide array of other heterocyclic systems. rsc.orgrsc.org The 1,2,3-thiadiazole ring, in particular, can undergo various transformations. For instance, research has shown that 1,2,3-thiadiazoles can serve as precursors for the synthesis of fused heterocyclic systems. One notable transformation involves the reaction of β-1,2,3-thiadiazol-5-yl enamines to create novel thieno[2,3-d]pyridazines through a mechanism involving C–S and C–C bond formation and ring rearrangement. researchgate.net
The 5-amino group on this compound is a nucleophilic site that can be readily functionalized. It can react with a variety of electrophiles to initiate cyclization reactions or to append other molecular fragments. For example, amino-thiadiazoles have been used to synthesize fused 1,2,4-triazolo researchgate.netacs.orgnih.govthiadiazole structures, which exhibit a broad spectrum of biological activities. mdpi.com The general reactivity of the amino group in similar heterocycles, such as in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives from thiosemicarbazide (B42300), is well-established and proceeds under various conditions. mdpi.comnih.gov The presence of the tert-butyl group at the 4-position would sterically influence these reactions, potentially affecting regioselectivity and reaction rates, thus offering a tool for fine-tuning synthetic outcomes.
Coordination Chemistry: Thiadiazole Derivatives as Ligands
The field of coordination chemistry extensively utilizes heterocyclic compounds as ligands for metal ions, and thiadiazoles are no exception. isres.org They are valued for their ability to coordinate with a wide range of transition metals, leading to complexes with interesting structural, electronic, and magnetic properties. nih.govresearchgate.netresearchgate.net Derivatives of this compound are expected to be effective ligands due to the presence of multiple potential donor sites.
This compound possesses several heteroatoms with lone pairs of electrons—specifically, the two nitrogen atoms of the thiadiazole ring, the ring sulfur atom, and the exocyclic amino nitrogen—making it a multidentate ligand. Depending on the metal center and reaction conditions, it could coordinate in several ways:
Monodentate Coordination: Through one of the ring nitrogen atoms or the exocyclic amino group.
Bidentate Chelation: Forming a stable five-membered ring by coordinating through the N(3) nitrogen of the thiadiazole ring and the nitrogen of the 5-amino group.
The synthesis of metal complexes with analogous amino-thiadiazole ligands is well-documented. For example, 2,5-diamino-1,3,4-thiadiazole (B1295027) has been shown to act as a neutral tridentate ligand, coordinating to Co(II), Ni(II), and Cu(II) through the ring sulfur and both exocyclic amino nitrogens to form octahedral complexes. nih.gov While the 1,2,3-thiadiazole isomer has different electronic properties, similar coordination behavior can be anticipated. The table below summarizes representative metal complexes formed with a related amino-thiadiazole ligand, illustrating the types of structures that could potentially be formed with this compound derivatives.
| Ligand | Metal Ion | Resulting Complex Formula | Observed Geometry | Reference |
|---|---|---|---|---|
| 2,5-Diamino-1,3,4-thiadiazole | Co(II) | [Co(L)₂]Cl₂ | Octahedral | nih.gov |
| 2,5-Diamino-1,3,4-thiadiazole | Ni(II) | [Ni(L)₂]Cl₂ | Octahedral | nih.gov |
| 2,5-Diamino-1,3,4-thiadiazole | Cu(II) | [Cu(L)₂]Cl₂ | Octahedral | nih.gov |
| N-(1,3,4-thiadiazol-2-yl)acetimidamide | Co(III) | Co(HL)₂(Py)₂ | Octahedral | researchgate.netresearchgate.net |
This table presents data for analogous thiadiazole ligands to illustrate potential coordination behavior.
The design of ligands for specific applications in catalysis or materials science requires a deep understanding of their coordination behavior. For this compound, the interplay between its electronic and steric features is critical. The thiadiazole ring is an electron-withdrawing heterocycle, which influences the basicity of the adjacent amino group. The large tert-butyl group imposes significant steric hindrance, which can direct the coordination to a specific site, control the number of ligands that can bind to a metal center, and protect the metal center from unwanted side reactions.
Studies on substituted 1,3,4-thiadiazole ligands have shown that their coordination modes are highly dependent on the nature and position of substituents. mdpi.com For example, ligands can coordinate via the deprotonated phenolic -OH group and a neighboring thiadiazole nitrogen atom, while other potential donor groups remain unbound. mdpi.com In the case of this compound, the most probable bidentate coordination would involve the N(3) and the amino group. The steric bulk of the tert-butyl group adjacent to the N(3) atom would likely create a specific "pocket" around the metal ion, influencing the geometry and reactivity of the resulting complex. This makes it an interesting candidate for creating catalysts with unique selectivities.
Advanced Materials Science Applications
Thiadiazole-based compounds are increasingly being explored for their use in advanced materials due to their inherent chemical stability and useful electronic properties. isres.org The electron-deficient nature of the thiadiazole ring makes it an excellent component in materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). In many such applications, thiadiazole derivatives act as electron-acceptor units in donor-acceptor (D-A) molecular architectures, which are crucial for charge transport and emission properties. nih.gov
The incorporation of this compound into such systems could be achieved by functionalizing the amino group to link it to an electron-donor moiety. The tert-butyl group would again play a crucial role by improving the solubility and processability of these often-rigid D-A molecules, facilitating their deposition into thin films for device fabrication. Furthermore, the steric bulk helps prevent intermolecular aggregation (π-stacking), which can otherwise quench luminescence in the solid state.
Beyond electronics, thiadiazole derivatives are known for their application as corrosion inhibitors. isres.org They can form a protective film on metal surfaces, with the heteroatoms coordinating to the metal and the organic part of the molecule forming a hydrophobic barrier. The multiple donor sites in this compound would likely promote strong adsorption onto a metal surface, making it a promising candidate for this application.
Optoelectronic Materials
The unique electronic properties of the 1,2,3-thiadiazole ring, combined with the bulky tert-butyl group and the electron-donating amine substituent in this compound, make it a compound of interest for applications in optoelectronic materials. While direct studies on this specific molecule are not extensively documented, the characteristics of related thiadiazole derivatives provide a strong basis for its potential utility in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).
Thiadiazole derivatives are known to be effective electron-accepting units in donor-acceptor type molecules, which are fundamental to many organic electronic devices. worldscientific.commdpi.com The electron-deficient nature of the thiadiazole ring facilitates efficient electron transport and injection, crucial properties for enhancing the performance of OLEDs and OSCs. The incorporation of a tert-butyl group can further enhance the material's properties by increasing its solubility and promoting the formation of stable, amorphous thin films, which is beneficial for device fabrication and longevity.
In the context of OLEDs, thiadiazole-containing materials have been investigated for their role in charge transport layers. For instance, benzo[1,2-c;4,5-c']bis nih.govsylzyhg.combohrium.comthiadiazole (BBT)-based materials have been a subject of research in organic optoelectronics. worldscientific.com While a different isomer, the underlying principle of leveraging the electronic properties of the thiadiazole core remains relevant. It is plausible that this compound could be explored as a component in hole-injection or hole-transporting layers, or as a host material for phosphorescent emitters, where its electronic characteristics could be tailored to optimize device efficiency and color purity.
For organic solar cells, the donor-acceptor architecture is paramount for efficient charge separation and collection. Thiadiazole derivatives have been used to create low band-gap polymers for photovoltaic applications. imperial.ac.uk The combination of the electron-withdrawing thiadiazole and the electron-donating amine in the target compound could lead to a small HOMO-LUMO gap, enabling absorption of a broader range of the solar spectrum. The tert-butyl group would aid in material processing and morphology control of the active layer, which is critical for high-performance solar cells.
Corrosion Inhibition Mechanisms and Material Protection
Thiadiazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govresearchgate.net The efficacy of these compounds stems from their molecular structure, which includes heteroatoms (nitrogen and sulfur) with lone pairs of electrons and the potential for π-electron systems, facilitating strong adsorption onto metal surfaces.
The primary mechanism of corrosion inhibition by thiadiazole derivatives involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. nih.gov This adsorption can occur through a combination of physisorption (electrostatic interactions between the charged metal surface and the protonated inhibitor) and chemisorption (coordinate bonding between the d-orbitals of the metal and the lone pair electrons of the nitrogen and sulfur atoms).
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the adsorption behavior of thiadiazole inhibitors. sylzyhg.com These studies often correlate quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment with the inhibition efficiency. A higher HOMO energy is associated with a greater ability to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption.
Experimental investigations using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have confirmed that thiadiazole derivatives can act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions. bohrium.comresearchgate.net The inhibition efficiency of these compounds typically increases with concentration. nih.gov
For this compound, the presence of the amino group (-NH2), an electron-donating group, is expected to enhance its adsorption and corrosion inhibition properties. researchgate.net The tert-butyl group, being bulky, could further contribute to the surface coverage of the protective layer.
Table 1: Illustrative Data on Corrosion Inhibition Efficiency of a Hypothetical Thiadiazole Derivative
| Concentration (mM) | Inhibition Efficiency (%) |
| 0.1 | 75.2 |
| 0.5 | 88.9 |
| 1.0 | 95.4 |
| 2.0 | 98.1 |
Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.
High Refractive Index Materials
Polymers with high refractive indices (HRIPs) are in demand for various optical applications, including advanced lenses, optical films, and coatings for electronic devices. mdpi.com A common strategy to increase the refractive index of a polymer is to incorporate structural motifs with high molar refraction, such as aromatic rings, sulfur atoms, and other heavy heteroatoms. mdpi.comresearchgate.net
Thiadiazole moieties are promising candidates for inclusion in HRIPs due to the presence of both sulfur and a heterocyclic aromatic system. researchgate.net Research on polyamides and other polymers containing 1,3,4-thiadiazole units has demonstrated their ability to achieve high refractive indices (often exceeding 1.7) while maintaining good optical transparency and thermal stability. researchgate.net
While specific research on the use of this compound in HRIPs is not available, its structural features suggest potential in this area. The thiadiazole ring would contribute significantly to the refractive index. The tert-butyl group could enhance the solubility and processability of the resulting polymer, which are often challenges in the development of HRIPs. The amine group offers a reactive site for polymerization, allowing for its incorporation into various polymer backbones, such as polyimides, polyamides, or epoxy resins.
The development of a polymer based on this compound could lead to a material with a desirable combination of a high refractive index, good thermal properties, and processability. For example, a novel episulfide-thiol optical polymer has been developed with a high refractive index of 1.707. rsc.org This indicates the potential of sulfur-containing heterocyclic compounds in such applications.
Table 2: Predicted Optical Properties of a Hypothetical Polymer Incorporating a Thiadiazole Moiety
| Property | Value |
| Refractive Index (at 589 nm) | 1.715 |
| Abbe Number | 25 |
| Optical Transmittance (at 450 nm) | > 90% |
| Glass Transition Temperature (°C) | 210 |
Note: This table is for illustrative purposes and is based on typical values for high refractive index polymers containing thiadiazole units.
Catalysis in Organic Transformations (Excluding Biocatalysis)
The application of thiadiazole derivatives as catalysts in organic synthesis is an emerging area of interest. While extensive research on the catalytic properties of this compound is not documented, the structural features of the 1,2,3-thiadiazole ring suggest potential catalytic activity in certain transformations.
For instance, some heterocyclic compounds are known to catalyze specific organic reactions. While not directly involving 1,2,3-thiadiazoles, related studies on other nitrogen- and sulfur-containing heterocycles can provide insights. The synthesis of 1,2,3-thiadiazoles itself can be catalyzed by various means, including TBAI (tetrabutylammonium iodide) and visible light photocatalysis, highlighting the interaction of this ring system with catalytic processes. organic-chemistry.org
Given the current state of research, the exploration of this compound as a catalyst in non-biocatalytic organic transformations represents a novel and underexplored field. Potential areas of investigation could include its use as an organocatalyst in reactions such as C-C bond formation, heterocycle synthesis, or asymmetric catalysis, where the chiral environment could be introduced through modification of the amine group. Further research is needed to determine if this specific compound or its derivatives can offer any advantages in terms of catalytic activity, selectivity, or stability compared to existing catalytic systems.
Q & A
Q. What are the established synthetic routes for 4-tert-butyl-1,2,3-thiadiazol-5-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, tert-butyl groups can be introduced via alkylation of thiadiazole precursors under basic conditions (e.g., NaOH or K₂CO₃) . Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >80% . Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (60–120°C), and stoichiometric ratios of tert-butylating agents. Optimization via factorial design (e.g., varying temperature, catalyst loading) is recommended to identify ideal conditions .
Q. How is the structural characterization of this compound validated?
Methodological Answer: Combined spectroscopic and crystallographic techniques are critical:
- NMR : ¹H/¹³C NMR confirms substituent placement (e.g., tert-butyl protons at δ ~1.3 ppm; thiadiazole ring protons at δ 7.5–8.2 ppm) .
- XRD : Crystal structures (e.g., space group I 1 2/a 1, unit cell parameters a = 19.295 Å, b = 13.638 Å) provide bond-length validation and intermolecular interaction analysis (e.g., hydrogen bonding networks) .
- Mass Spectrometry : HRMS (High-Resolution MS) verifies molecular ion peaks (e.g., m/z 216.28 for C₁₂H₁₆N₄S) .
Advanced Research Questions
Q. How do electronic and steric effects of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The tert-butyl group acts as a steric shield, reducing undesired side reactions (e.g., dimerization) in Suzuki-Miyaura couplings. Computational studies (DFT) show its electron-donating effect stabilizes transition states, improving regioselectivity. For example, coupling with aryl boronic acids under Pd(OAc)₂ catalysis achieves >90% yield when tert-butyl shields the C5-amine . Contrastingly, bulkier substituents may hinder catalyst accessibility, necessitating ligand screening (e.g., XPhos vs. SPhos) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer: Discrepancies often arise from assay conditions or substituent variations:
- Assay Variability : MIC (Minimum Inhibitory Concentration) values for antimicrobial activity vary with bacterial strains (e.g., S. aureus vs. E. coli) and media pH .
- Structural Modifications : Substitution at the thiadiazole C4 position (e.g., fluorine vs. methyl groups) alters lipophilicity (logP) and membrane permeability, impacting anticancer activity (e.g., IC₅₀ shifts from 2 μM to >50 μM) . Standardized protocols (e.g., NIH/NCATS assay guidelines) and meta-analysis of structure-activity relationships (SAR) are recommended .
Q. How can computational methods predict and optimize the compound’s pharmacokinetic properties?
Methodological Answer:
Q. What experimental and theoretical approaches elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Michaelis-Menten assays with purified enzymes (e.g., DHFR or kinases) quantify inhibition constants (Kᵢ). For 4-tert-butyl derivatives, Kᵢ values range from 0.1–5 μM depending on enzyme active-site flexibility .
- Molecular Dynamics (MD) : Simulations (e.g., 100 ns trajectories in GROMACS) reveal binding stability and residue-specific interactions (e.g., hydrogen bonds with Asp94 in DHFR) .
Methodological Considerations
Q. How are safety and waste management protocols implemented during synthesis?
Methodological Answer:
Q. What statistical methods address variability in high-throughput screening data?
Methodological Answer:
- ANOVA : Identifies significant differences across experimental batches (e.g., p < 0.05 for cytotoxicity assays) .
- Principal Component Analysis (PCA) : Reduces dimensionality in omics datasets (e.g., transcriptomic profiles post-treatment) to isolate compound-specific effects .
Data Integration and Reproducibility
Q. How can researchers reconcile conflicting crystallographic data for derivatives?
Methodological Answer:
Q. What frameworks ensure reproducibility in multi-lab studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
